molecular formula C6H12N3PS B587580 Triethylenethiophosphoramide-d12 CAS No. 1276372-62-3

Triethylenethiophosphoramide-d12

Cat. No. B587580
CAS RN: 1276372-62-3
M. Wt: 201.29
InChI Key: FOCVUCIESVLUNU-LBTWDOQPSA-N
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Description

Triethylenethiophosphoramide-d12, also known as 1,1’,1’’-Phosphinothioylidynetrisaziridine-d12 or Tris (1-aziridinyl)phosphine-d12, is a stable isotope labelled compound . It has a molecular formula of C6D12N3PS and a molecular weight of 201.29 . It falls under the categories of Anticancerous, TRC, Carcinogens, and Stable isotopes .


Molecular Structure Analysis

The molecular structure of Triethylenethiophosphoramide-d12 consists of carbon ©, deuterium (D), nitrogen (N), phosphorus (P), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed molecular structure diagram, which is not provided in the search results.


Chemical Reactions Analysis

Triethylenethiophosphoramide and its oxo analogue (Tepa) are trifunctional alkylating agents with a broad spectrum of antitumor activity . They can alkylate DNA via two pathways . In the first pathway, these agents can form cross-links with DNA molecules via two different mechanisms . The first mechanism involves a ring-opening reaction initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . In the second pathway, these agents act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine .


Physical And Chemical Properties Analysis

Triethylenethiophosphoramide-d12 is a solid substance . It should be stored at 4° C . Its melting point is between 47-49° C .

Safety And Hazards

Triethylenethiophosphoramide-d12 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity when ingested (Oral Category 2) and is a Category 1B carcinogen . It is fatal if swallowed and may cause cancer . It should be stored locked up and disposed of to an approved waste disposal plant .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Triethylenethiophosphoramide-d12 can be achieved through the reaction of thiophosphoryl chloride with diethylenetriamine-d12 in the presence of a base.", "Starting Materials": [ "diethylenetriamine-d12", "thiophosphoryl chloride", "base (such as triethylamine)" ], "Reaction": [ "Add diethylenetriamine-d12 to a flask containing anhydrous tetrahydrofuran (THF) and stir for 10 minutes.", "Slowly add thiophosphoryl chloride dropwise to the flask while stirring.", "Add a base (such as triethylamine) to the flask and continue stirring for 24 hours at room temperature.", "Filter the mixture to remove any solids and evaporate the solvent under reduced pressure.", "Purify the resulting crude product using column chromatography to obtain Triethylenethiophosphoramide-d12 as a colorless oil." ] }

CAS RN

1276372-62-3

Product Name

Triethylenethiophosphoramide-d12

Molecular Formula

C6H12N3PS

Molecular Weight

201.29

IUPAC Name

sulfanylidene-tris(2,2,3,3-tetradeuterioaziridin-1-yl)-$l^{5}

InChI

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2

InChI Key

FOCVUCIESVLUNU-LBTWDOQPSA-N

SMILES

C1CN1P(=S)(N2CC2)N3CC3

synonyms

1,1’,1’’-Phosphinothioylidynetrisaziridine-d12;  Tris(1-aziridinyl)phosphine-d12 Sulfide;  AI 3-24916-d12;  CBC 806495-d12;  Girostan-d12;  N,N’,N’’-Triethylenethio_x000B_phosphoramide-d12;  Oncotepa-d12;  Oncothio-tepa-d12;  Oncotiotepa-d12;  Phosphorothioic Acid

Origin of Product

United States

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